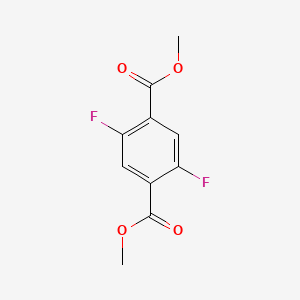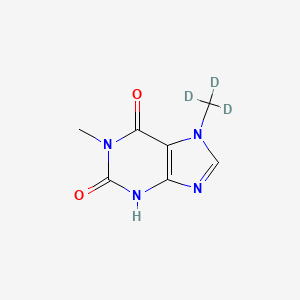![molecular formula C10H8FN3O2 B13416132 4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)
4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring
准备方法
The synthesis of 4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one typically involves the diazotization of 2-fluoroaniline followed by coupling with 3-methyl-2H-1,2-oxazol-5-one. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to optimize yield and purity.
化学反应分析
4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new azo compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where azo compounds have shown efficacy.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one involves its interaction with molecular targets through the diazenyl group. This group can undergo reduction to form amines, which can then interact with various biological pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.
相似化合物的比较
Similar compounds to 4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one include other azo compounds such as:
- 4-[(4-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one
- 4-[(2-chlorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one
- 4-[(2-bromophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one These compounds share similar structural features but differ in the substituents on the aromatic ring, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in the presence of the fluorine atom, which can affect its electronic properties and interactions in various applications.
属性
分子式 |
C10H8FN3O2 |
|---|---|
分子量 |
221.19 g/mol |
IUPAC 名称 |
4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H8FN3O2/c1-6-9(10(15)16-14-6)13-12-8-5-3-2-4-7(8)11/h2-5,14H,1H3 |
InChI 键 |
SJNHDZJSKFHLHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)ON1)N=NC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


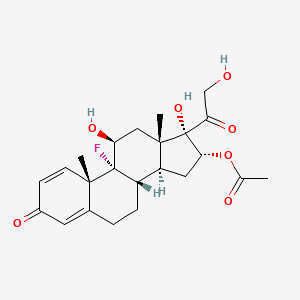
![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)
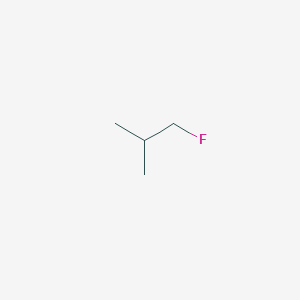
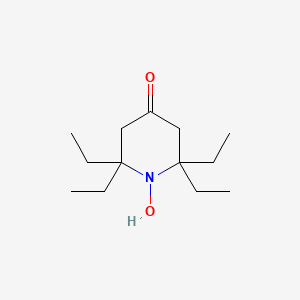
![Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate](/img/structure/B13416067.png)
![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)
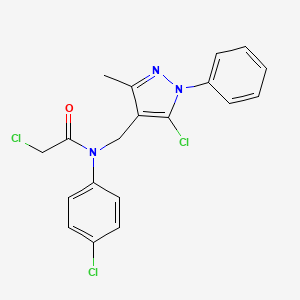
![(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13416093.png)

